7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oic acid is a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 3-oxo-Delta(4) steroid. It derives from a chol-4-en-24-oic acid. It is a conjugate acid of a 7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oate.
belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from chol-4-en-24-Oic acid. can also be converted into 7alpha, 12alpha-dihydroxy-3-oxochol-4-en-24-oyl-CoA and 7alpha-hydroxy-3-oxochol-4-en-24-Oic acid.
belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from chol-4-en-24-Oic acid. can also be converted into 7alpha, 12alpha-dihydroxy-3-oxochol-4-en-24-oyl-CoA and 7alpha-hydroxy-3-oxochol-4-en-24-Oic acid.
Brand Name:
Vulcanchem
CAS No.:
13587-11-6
VCID:
VC20947874
InChI:
InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h10,13,16-20,22,26-27H,4-9,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C
Molecular Formula:
C24H36O5
Molecular Weight:
404.5 g/mol
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
CAS No.: 13587-11-6
Cat. No.: VC20947874
Molecular Formula: C24H36O5
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oic acid is a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 3-oxo-Delta(4) steroid. It derives from a chol-4-en-24-oic acid. It is a conjugate acid of a 7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oate. belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from chol-4-en-24-Oic acid. can also be converted into 7alpha, 12alpha-dihydroxy-3-oxochol-4-en-24-oyl-CoA and 7alpha-hydroxy-3-oxochol-4-en-24-Oic acid. |
|---|---|
| CAS No. | 13587-11-6 |
| Molecular Formula | C24H36O5 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h10,13,16-20,22,26-27H,4-9,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
| Standard InChI Key | ZZUMXQCSMJCDDC-DFQOQHGMSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C |
| SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
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